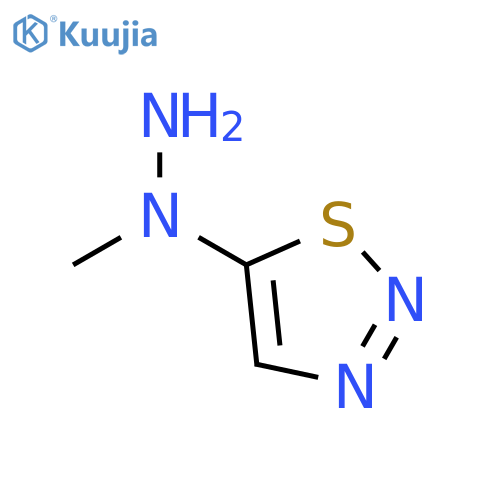Cas no 1147979-33-6 (5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole)

5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 5-(1-Methylhydrazino)-1,2,3-thiadiazole
- 5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole
-
- MDL: MFCD12025829
- インチ: 1S/C3H6N4S/c1-7(4)3-2-5-6-8-3/h2H,4H2,1H3
- InChIKey: TVIYLQKEQPUWBT-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C)N)=CN=N1
5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB268849-500 mg |
5-(1-Methylhydrazino)-1,2,3-thiadiazole, 95%; . |
1147979-33-6 | 95% | 500 mg |
€579.60 | 2023-07-20 | |
| abcr | AB268849-500mg |
5-(1-Methylhydrazino)-1,2,3-thiadiazole, 95%; . |
1147979-33-6 | 95% | 500mg |
€579.60 | 2025-02-18 | |
| A2B Chem LLC | AI83621-500mg |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | >95% | 500mg |
$631.00 | 2024-04-20 | |
| A2B Chem LLC | AI83621-1g |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | >95% | 1g |
$1116.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648503-10mg |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | 98% | 10mg |
¥872.00 | 2024-08-09 | |
| abcr | AB268849-1g |
5-(1-Methylhydrazino)-1,2,3-thiadiazole, 95%; . |
1147979-33-6 | 95% | 1g |
€1115.20 | 2025-02-18 | |
| Ambeed | A688655-1g |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | 95+% | 1g |
$766.0 | 2024-04-26 | |
| A2B Chem LLC | AI83621-1mg |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648503-5mg |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | 98% | 5mg |
¥627.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648503-1mg |
5-(1-Methylhydrazinyl)-1,2,3-thiadiazole |
1147979-33-6 | 98% | 1mg |
¥509.00 | 2024-08-09 |
5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazoleに関する追加情報
Comprehensive Overview of 5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole (CAS No. 1147979-33-6)
5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole (CAS 1147979-33-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique thiadiazole core modified with a methylhydrazine substituent, making it a versatile intermediate for synthesizing bioactive molecules. Its structural motif is particularly valuable in drug discovery, where nitrogen-containing heterocycles are pivotal for designing kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in cancer therapeutics and crop protection, aligning with current trends in precision medicine and sustainable agriculture.
The growing demand for small-molecule modulators in life sciences has propelled interest in CAS 1147979-33-6. Recent studies highlight its role in modulating enzymatic pathways, especially those involving signal transduction. For instance, its thiadiazole scaffold mimics natural substrates, enabling targeted interactions with proteins. This property is critical for addressing drug-resistant infections—a hot topic in post-pandemic research. Additionally, its methylhydrazine moiety offers metabolic stability, a key consideration in ADME optimization (Absorption, Distribution, Metabolism, Excretion), frequently searched by medicinal chemists.
From an industrial perspective, 5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole is synthesized via efficient cyclization reactions, often employing green chemistry principles to minimize environmental impact. This aligns with the global push for sustainable synthesis, a trending query in academic and industrial forums. The compound’s logP and polar surface area values suggest favorable bioavailability, making it a candidate for oral drug formulations. Such data points are crucial for researchers optimizing lead compounds—a frequently searched term in AI-driven drug design platforms.
In agrochemical applications, derivatives of CAS 1147979-33-6 exhibit herbicidal and fungicidal activities. Its mechanism often involves disrupting cell wall biosynthesis in pathogens, a strategy gaining traction amid rising concerns over food security and climate-resilient crops. These keywords dominate searches in agricultural biotechnology, reflecting the compound’s relevance. Regulatory evaluations confirm its low ecotoxicity, addressing another user concern: environmental safety of synthetic chemicals.
Analytical characterization of 5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole relies on advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, ensuring purity for high-stakes applications. These methods are frequently discussed in QA/QC workflows, a niche yet critical search area. Furthermore, computational studies (molecular docking and QSAR modeling) predict its interactions with biological targets, streamlining R&D—a synergy between wet-lab and in silico approaches highly sought after in modern pharmacology.
To conclude, CAS 1147979-33-6 exemplifies innovation at the intersection of chemistry and biology. Its dual utility in human health and agriculture, coupled with sustainable synthesis protocols, positions it as a compound of enduring interest. As searches for next-gen heterocycles and bioactive scaffolds surge, this molecule’s profile will likely expand, driven by interdisciplinary collaboration and technological advancements.
1147979-33-6 (5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole) 関連製品
- 1251697-85-4(1-(2,5-dimethylphenyl)methyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one)
- 1211588-96-3(5-Bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)
- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)
- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)
- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
